1-Chloro-1-(4-methylphenoxy)propan-2-one
Description
1-Chloro-1-(4-methylphenoxy)propan-2-one is a halogenated propan-2-one derivative featuring a chloro substituent and a 4-methylphenoxy group. This compound is structurally characterized by a ketone backbone (propan-2-one) with a chlorine atom at the 1-position and a 4-methylphenoxy moiety attached to the same carbon. Such substitutions influence its physicochemical properties, including polarity, solubility, and reactivity.
Properties
CAS No. |
114068-15-4 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-chloro-1-(4-methylphenoxy)propan-2-one |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-5-9(6-4-7)13-10(11)8(2)12/h3-6,10H,1-2H3 |
InChI Key |
MJEXYZDGVCNNHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1-(4-methylphenoxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with epichlorohydrin to form 1-(4-methylphenoxy)-2,3-epoxypropane. This intermediate is then treated with hydrochloric acid to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 1-Chloro-1-(4-methylphenoxy)propan-2-one typically involves large-scale reactions under controlled conditions. The process may include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-methylphenoxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of 4-methylphenoxyacetic acid.
Reduction: Formation of 1-(4-methylphenoxy)propan-2-ol.
Substitution: Formation of 1-(4-methylphenoxy)propan-2-one derivatives.
Scientific Research Applications
1-Chloro-1-(4-methylphenoxy)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-methylphenoxy)propan-2-one involves its interaction with molecular targets through its reactive chlorine atom and phenoxy group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Chloro vs. Hydrazinylidene Groups : The hydrazinylidene substituent in introduces hydrogen-bonding capacity (N–H⋯O interactions), enhancing crystalline stability compared to the aryl ether group in the target compound.
- Aryl Ether vs.
- Substituent Position : Chlorine at the 1-position (target compound) versus 2-position (e.g., ) affects steric hindrance and electronic distribution, influencing reactivity in nucleophilic substitutions.
Physicochemical Properties
Boiling Points and Solubility
- 1-Chloro-1-(4-methylphenoxy)propan-2-one: Predicted boiling point ~300–320°C (based on analogs like 1-(2-Chloro-4-(methylthio)phenyl)propan-1-one ). Low water solubility due to aromatic and chloro substituents.
- 1-(4-Methoxyphenyl)propan-1-one : Lower boiling point (~245°C) and higher solubility in polar solvents due to the methoxy group .
- Synthetic Cathinones (e.g., ): Dimethylamino groups enhance water solubility via protonation, making them more bioavailable than the target compound.
Crystallographic Behavior
- The hydrazinylidene derivative forms planar molecular structures stabilized by N–H⋯O hydrogen bonds, creating chains in the crystal lattice. In contrast, the target compound’s 4-methylphenoxy group may lead to π–π stacking interactions, similar to chromenones in .
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